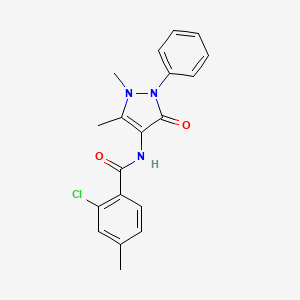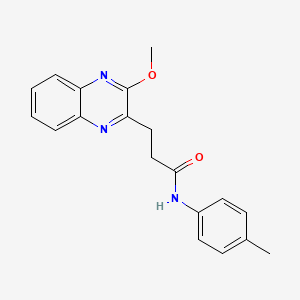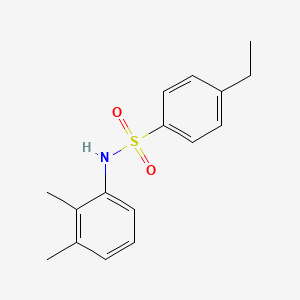![molecular formula C20H21FN4O B5315618 5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)
5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as FPT or Fluoropentamine and is a member of the 1,2,4-triazole family of compounds.
科学的研究の応用
FPT has been extensively studied for its potential applications in various fields of research. One of the primary applications of FPT is in the field of neuroscience. FPT has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of neurotransmitter release. FPT has been shown to modulate the activity of the sigma-1 receptor, which makes it a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of FPT is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including the regulation of neurotransmitter release. FPT has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of its activity. This modulation of the sigma-1 receptor activity is believed to be responsible for the biochemical and physiological effects of FPT.
Biochemical and Physiological Effects:
FPT has been shown to have various biochemical and physiological effects. One of the primary effects of FPT is the modulation of the sigma-1 receptor activity, which leads to the regulation of neurotransmitter release. FPT has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, FPT has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of various inflammatory disorders.
実験室実験の利点と制限
FPT has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. Additionally, FPT has been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the mechanisms of these disorders. However, FPT has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, FPT is not widely available, which makes it difficult to obtain for lab experiments.
将来の方向性
There are several future directions for FPT research. One direction is to study the long-term effects of FPT on the sigma-1 receptor and other cellular processes. Another direction is to investigate the potential therapeutic applications of FPT in various neurological and inflammatory disorders. Additionally, future research could focus on the development of new compounds based on the structure of FPT, which could have improved efficacy and fewer side effects.
Conclusion:
In conclusion, FPT is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields of research. FPT has a high affinity for the sigma-1 receptor, which makes it a potential candidate for the treatment of various neurological and inflammatory disorders. FPT has several advantages for lab experiments, but it also has some limitations. Future research could focus on studying the long-term effects of FPT and investigating its potential therapeutic applications.
合成法
The synthesis of FPT involves a multi-step process, which starts with the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)-piperidine. This intermediate is then reacted with phenyl hydrazine to form 5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The final product is obtained by purification through recrystallization.
特性
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-17-10-8-15(9-11-17)13-24-12-4-5-16(14-24)19-22-23-20(26)25(19)18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQKJMHKSORSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NNC(=O)N3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)



![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
